

A Kinetic Showdown: BRL-42715 Emerges as a Potent β-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	BRL-42715	
Cat. No.:	B15564214	Get Quote

For researchers, scientists, and drug development professionals, the quest for effective β -lactamase inhibitors is paramount in combating antibiotic resistance. This guide provides a detailed kinetic comparison of the penem inhibitor **BRL-42715** with the widely used inhibitors clavulanic acid and tazobactam, supported by experimental data and protocols.

BRL-42715 demonstrates potent, broad-spectrum inhibitory activity against a range of bacterial β-lactamases, often outperforming clavulanic acid and tazobactam. Its efficacy extends to clinically significant enzymes such as TEM-1 and various cephalosporinases, making it a subject of significant interest in the development of new antibiotic therapies.

Comparative Kinetic Data

The inhibitory activities of **BRL-42715**, clavulanic acid, and tazobactam are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce the initial rate of hydrolysis by 50%), highlight the superior potency of **BRL-42715** against several key β -lactamases. Notably, the inhibitory activity of **BRL-42715** against cephalosporinases can be 10,000 to 1,000,000-fold greater than that of clavulanic acid[1].



β-Lactamase Type	BRL-42715	Clavulanic Acid	Tazobactam	Sulbactam
Penicillinase (Type I)	++	+	+	+
Penicillinase (Type II)	++	+	+	+
Penicillinase (Type III)	++	+	+	+
Penicillinase (Type IV)	+	++	+	+
Penicillinase (Type V)	++	+	+	+
Cephalosporinas e	++	-	+/-	-
Oxyiminocephalo sporinase	++	+	+	+

Legend:

- ++: High synergistic or inhibitory activity
- +: Good synergistic or inhibitory activity
- +/-: Moderate synergistic or inhibitory activity
- -: Poor or no synergistic or inhibitory activity

Note: This table represents a qualitative summary based on available literature. Quantitative IC50 values can be found in the detailed tables below.

IC50 Values (μM) for TEM-1 β-Lactamase

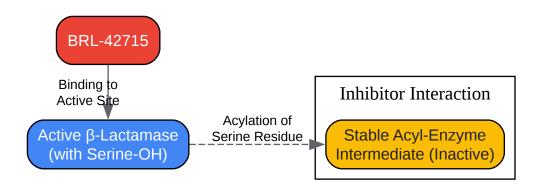


Inhibitor	IC50 (μM)
BRL-42715	<0.0035*
Clavulanic Acid	0.075
Tazobactam	0.08

^{*}Converted from <0.01 µg/ml

Mechanism of Action: A Tale of Irreversible Inhibition

BRL-42715, like other penem inhibitors, acts as a "suicide inhibitor." It is recognized by the β -lactamase enzyme as a substrate. The catalytic serine residue in the active site of the enzyme attacks the β -lactam ring of **BRL-42715**, leading to the formation of a stable acyl-enzyme intermediate. This complex is highly resistant to hydrolysis, effectively inactivating the enzyme and preventing it from breaking down β -lactam antibiotics.



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Caption: Mechanism of β -lactamase inhibition by **BRL-42715**.

Experimental Protocols

The following protocols provide a detailed methodology for determining the kinetic parameters of β -lactamase inhibitors.



Determination of IC50 Values

The IC50 value, representing the concentration of an inhibitor that causes 50% inhibition of enzyme activity, is a standard measure of inhibitor potency.

Materials:

- Purified β-lactamase enzyme
- β-lactamase inhibitor (BRL-42715, clavulanic acid, tazobactam)
- Nitrocefin (chromogenic substrate)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Microplate reader

Procedure:

- Prepare serial dilutions of the β-lactamase inhibitors in the assay buffer.
- In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.
- Add the different concentrations of the inhibitors to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
- Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.



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Determination of Second-Order Rate Constants (k_inact/K_i)

For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is a more accurate measure of inhibitory potency, reflecting the efficiency of enzyme inactivation.

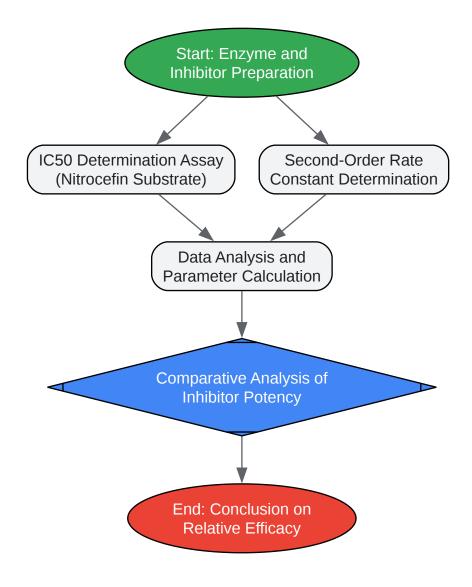
Procedure:

- Pre-incubate the β-lactamase enzyme with various concentrations of the inhibitor for different time intervals.
- At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of a chromogenic substrate (e.g., nitrocefin).
- Measure the residual enzyme activity by monitoring the initial rate of substrate hydrolysis.
- For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).
- Plot the k obs values against the inhibitor concentrations.
- The slope of the resulting line provides the second-order rate constant (k inact/K i).

Experimental Workflow

The general workflow for comparing the kinetic properties of β -lactamase inhibitors is outlined below.





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References

- 1. In-vitro evaluation of the four beta-lactamase inhibitors: BRL42715, clavulanic acid, sulbactam, and tazobactam PubMed [pubmed.ncbi.nlm.nih.gov]
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